N-(4-chlorothiazol-2-yl)acetamide

Overview

Description

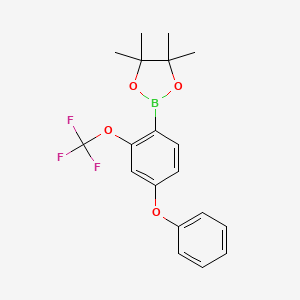

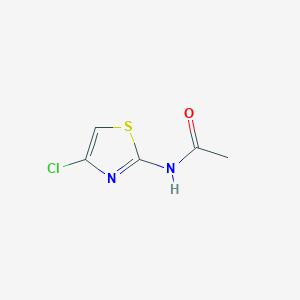

“N-(4-chlorothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C5H5ClN2OS . It is also known by other names such as “2-naphthalen-4-ylethanamine” and "Acetamide, N-(4-chloro-2-thiazolyl)" .

Synthesis Analysis

The synthesis of N-(4-chlorothiazol-2-yl)acetamide or similar compounds often involves the reaction of 2-aminothiazole with chloroacetyl chloride . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular weight of N-(4-chlorothiazol-2-yl)acetamide is 176.62 g/mol . The compound’s structure includes a thiazole ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorothiazol-2-yl)acetamide include a molecular weight of 176.62 g/mol . Other properties such as density, melting point, and boiling point are not specified in the search results .Scientific Research Applications

Antimicrobial Activity

N-(4-chlorothiazol-2-yl)acetamide: derivatives have shown promising results as antimicrobial agents. They are particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compounds exhibit their activity by potentially blocking the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .

Antiproliferative Agents

These compounds have also been studied for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). The derivatives of N-(4-chlorothiazol-2-yl)acetamide have demonstrated the ability to inhibit the growth of cancer cells, making them potential candidates for cancer therapy .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. N-(4-chlorothiazol-2-yl)acetamide derivatives have been subjected to molecular docking to predict their binding affinities. These studies help in identifying the potential of these compounds as lead compounds for drug design .

Pharmacological Research

The thiazole nucleus, a part of N-(4-chlorothiazol-2-yl)acetamide , is known for its medicinal properties. It has been incorporated into various pharmacological studies to explore its efficacy in treating conditions such as inflammation, bacterial infections, fungal infections, tuberculosis, and tumors .

Drug Resistance Combat

With the rise of drug-resistant pathogens and cancer cells, N-(4-chlorothiazol-2-yl)acetamide derivatives are being researched as a means to combat this resistance. By offering a novel mode of action, these compounds can be pivotal in developing new therapeutic strategies .

Medicinal Chemistry

In the field of medicinal chemistry, N-(4-chlorothiazol-2-yl)acetamide and its derivatives are being explored for their potential to be synthesized into new pharmaceutical compounds. Their diverse biological activities make them suitable candidates for the development of tailored drugs with improved safety and efficacy .

Computational Chemistry Applications

Computational chemistry plays a vital role in drug discovery and development. N-(4-chlorothiazol-2-yl)acetamide derivatives are being used in computational studies to predict their biological effects and interactions at the molecular level. This helps in the rational design of new drugs with desired pharmacological profiles .

properties

IUPAC Name |

N-(4-chloro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTCWGSJNRDNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726265 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorothiazol-2-yl)acetamide | |

CAS RN |

89283-43-2 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

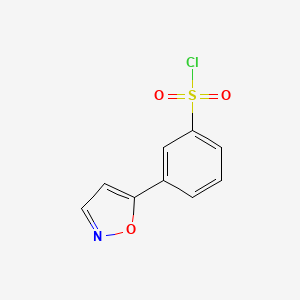

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)

![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)

![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)